molecular formula C7H14N2O4S B13437152 D,L-Cystathionine-d4

D,L-Cystathionine-d4

Cat. No.: B13437152
M. Wt: 226.29 g/mol
InChI Key: MJMYLYUUBMQRFM-LNLMKGTHSA-N
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Description

D,L-Cystathionine-d4 is a labeled compound and a derivative of homocysteine. It is commonly used as a stable isotope marker in biological science research to track metabolic pathways and reactivity. This compound is characterized by its molecular formula C7H10D4N2O4S and a molecular weight of 226.29 g/mol .

Chemical Reactions Analysis

Oxidation Reactions

D,L-Cystathionine-d4 undergoes oxidation, particularly in the presence of reactive oxygen species (ROS) or enzymatic action. The sulfur atom in its thioether linkage (-S-) is susceptible to oxidation, forming sulfoxides or sulfones (Figure 1A) . This reaction is critical in redox-sensitive environments, such as cellular systems under oxidative stress.

Key findings :

  • Superoxide generation by human neutrophils is enhanced in the presence of cystathionine derivatives, suggesting a role in modulating oxidative pathways .

  • Oxidation impacts the compound’s stability and downstream metabolic products, influencing its utility as a tracer in redox studies .

Transsulfuration Pathway Involvement

This compound is central to the transsulfuration pathway, where it acts as an intermediate in cysteine synthesis from methionine. The pathway involves two key enzymes:

  • Cystathionine β-synthase (CBS) : Catalyzes the condensation of homocysteine and serine to form cystathionine .

  • Cystathionine γ-lyase (CTH) : Cleaves cystathionine into cysteine, α-ketobutyrate, and ammonia .

Mechanistic insights :

  • CBS binds cystathionine reversibly, forming an aminoacrylate intermediate (kobs=0.38±0.01mm1s1k_{\text{obs}} = 0.38 \pm 0.01 \, \text{mm}^{-1} \text{s}^{-1}) .

  • Deuterium labeling in this compound allows precise tracking of sulfur flux through mass spectrometry, distinguishing it from endogenous cystathionine .

Reaction Step Enzyme Rate Constant Product
CondensationCBSk=0.40mm1s1k = 0.40 \, \text{mm}^{-1} \text{s}^{-1}Cystathionine-d4
CleavageCTHk=0.94s1k = 0.94 \, \text{s}^{-1}Cysteine-d4, α-ketobutyrate

Isotopic Exchange and Metabolic Tracing

The deuterium atoms in this compound facilitate isotopic exchange studies, enabling:

  • Quantification of homocysteine-to-cysteine conversion : Tracking deuterium incorporation into glutathione (GSH) or taurine .

  • Flux analysis : 13C-glucose tracing in DS fibroblasts revealed suppressed Krebs cycle activity, mitigated by CBS inhibition, highlighting cystathionine’s role in metabolic reprogramming .

Applications :

  • In Down syndrome (DS) models, CBS-derived H2_2S from cystathionine inhibits mitochondrial Complex IV, impairing oxidative phosphorylation .

  • Homocysteine supplementation in cysteine-depleted media restores cell proliferation via transsulfuration, dependent on CBS/CTH activity .

Enzymatic Inhibition and Pharmacological Modulation

Pharmacological inhibitors like aminooxyacetic acid (AOAA) block CBS activity, reducing H2_2S production and restoring mitochondrial function in DS cells . This demonstrates the therapeutic relevance of targeting cystathionine metabolism.

Key data :

  • AOAA treatment reduces cellular H2_2S by 60%, normalizing ROS levels and improving proliferation .

  • Proteomic analysis shows no direct impact on glycolytic enzyme expression, confirming CBS-specific effects .

Structural Influence on Reactivity

The molecular structure of this compound (Figure 1B) dictates its reactivity:

  • Thioether bridge : Facilitates nucleophilic attacks, enabling cleavage by CTH .

  • Deuterium labeling : Alters vibrational frequencies without significantly affecting bond strengths, preserving native reactivity while enabling isotopic detection .

Structural formula :

L-Cystathionine-d4: N[C@@H](CCSC[C@H](N)C(O)=O)C(O)=O\text{L-Cystathionine-d4: } \text{N}[C@@H](\text{CCSC}[C@H](\text{N})\text{C(O)=O})\text{C(O)=O}

Deuterium atoms replace hydrogens at four positions (indicated by d4) .

Mechanism of Action

D,L-Cystathionine-d4 exerts its effects by acting as a stable isotope marker. It is involved in the transsulfuration pathway, where it is synthesized from homocysteine and serine by cystathionine beta-synthase. The compound is then cleaved into cysteine and α-ketobutyrate by cystathionine gamma-lyase . This pathway plays a crucial role in sulfur metabolism and redox regulation.

Comparison with Similar Compounds

D,L-Cystathionine-d4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

These compounds share similar roles in metabolic pathways but differ in their specific applications and labeling.

Biological Activity

D,L-Cystathionine-d4 is a deuterated form of cystathionine, an important intermediate in the transsulfuration pathway, which is crucial for the biosynthesis of cysteine from homocysteine. This compound plays a significant role in various biological processes, including amino acid metabolism, antioxidant defense, and drug development. The following sections detail its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C7H10D4N2O4S
  • Molecular Weight : Approximately 226.29 g/mol
  • Structure : this compound is labeled with deuterium at the 3, 3, 4, and 4 positions which allows for precise tracking in metabolic studies.

Role in Metabolism

This compound serves as a stable isotope marker for homocysteine. Its primary functions include:

  • Intermediate in Cysteine Biosynthesis : It is synthesized from homocysteine and serine through the action of cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL) enzymes. This process is vital for producing cysteine, which is a precursor to glutathione (GSH), an essential antioxidant that protects cells from oxidative stress.
  • Metabolic Tracer : The deuterium labeling enables researchers to quantify metabolic pathways involving homocysteine and cysteine without significantly altering biological processes. This property is particularly useful in drug development and metabolic research.

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Preparation of Precursors : Starting materials such as homocysteine and serine are prepared.
  • Enzymatic Reactions : The reaction catalyzed by CBS leads to the formation of cystathionine.
  • Deuterium Labeling : Incorporation of deuterium into specific positions of the molecule.

This multi-step synthesis illustrates the complexity involved in producing isotopically labeled compounds.

Interaction with Cystathionine Beta-Synthase (CBS)

Research has shown that carbon monoxide (CO) can inhibit CBS activity, which has implications for cancer treatment. In studies involving cisplatin-resistant ovarian cancer cells, CO treatment reduced CBS-derived metabolites such as cysteine and glutathione, suggesting a potential therapeutic role for modulating CBS activity using this compound as a tracer .

Transsulfuration Pathway Activity

Studies have demonstrated that the transsulfuration pathway can support cell growth under conditions where extracellular cysteine is limited. The addition of homocysteine led to increased cell proliferation in cultures lacking cysteine, indicating that this compound could be utilized to investigate these metabolic pathways further .

Applications

This compound has diverse applications across various fields:

  • Metabolic Studies : Used as a tracer to assess metabolic fluxes in vivo.
  • Drug Development : Helps in understanding pharmacokinetics and metabolic profiles.
  • Clinical Research : Investigates diseases related to sulfur amino acid metabolism.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
CystathionineC7H14N2O4SUnlabeled version; intermediate in cysteine synthesis.
HomocysteineC4H9N0SPrecursor to cystathionine; critical for amino acid metabolism.
CysteineC3H7N1O2SDirect product of cystathionine; essential for protein synthesis and antioxidant defense.
S-Ethyl-L-CysteineC5H11N1O2SReactant in synthesizing this compound; contains an ethyl group contributing to reactivity.

The unique deuterated nature of this compound allows for precise tracking and quantification in metabolic studies without significantly altering biological processes.

Properties

Molecular Formula

C7H14N2O4S

Molecular Weight

226.29 g/mol

IUPAC Name

2,4-diamino-2-(1,1,2,2-tetradeuterio-2-sulfanylethyl)pentanedioic acid

InChI

InChI=1S/C7H14N2O4S/c8-4(5(10)11)3-7(9,1-2-14)6(12)13/h4,14H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2

InChI Key

MJMYLYUUBMQRFM-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S)C(CC(C(=O)O)N)(C(=O)O)N

Canonical SMILES

C(CS)C(CC(C(=O)O)N)(C(=O)O)N

Origin of Product

United States

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